molecular formula C9H9ClFNO2 B3001376 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid CAS No. 1259958-87-6

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid

Cat. No.: B3001376
CAS No.: 1259958-87-6
M. Wt: 217.62
InChI Key: WVNWJVNJWVYSDC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with chlorine and fluorine atoms, and an amino group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-5-fluorobenzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Amino Acid Formation: The resulting amine is then reacted with a suitable precursor to form the amino acid structure, often involving a Strecker synthesis or similar method.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives with new functional groups.

Scientific Research Applications

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The chlorine and fluorine atoms on the phenyl ring can also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 2-Amino-3-(2-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-bromophenyl)propanoic acid

Uniqueness

2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding interactions and stability compared to compounds with only one halogen substituent.

Properties

IUPAC Name

2-amino-3-(2-chloro-5-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWJVNJWVYSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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